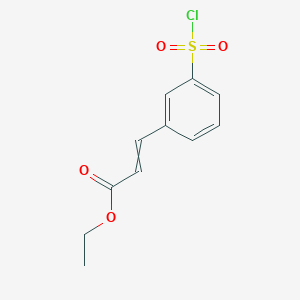

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUCZFOLYFRYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Profiling of Ethyl (E)-3-(3-(chlorosulfonyl)phenyl)acrylate

An In-Depth Technical Guide for Chemical Development and NMR Quality Control

Executive Summary

In the landscape of active pharmaceutical ingredient (API) development, the rigorous structural validation of reactive intermediates is paramount. Ethyl (E)-3-(3-(chlorosulfonyl)phenyl)acrylate is a critical, highly electrophilic intermediate utilized in the total synthesis of Belinostat (Beleodaq), an FDA-approved histone deacetylase (HDAC) inhibitor used to treat peripheral T-cell lymphoma [1].

This whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral profiling of this specific intermediate. By bridging theoretical chemical shift causality with field-proven experimental protocols, this guide serves as a self-validating system for researchers to ensure the stereochemical and structural integrity of their synthetic pipelines.

Chemical Context & Mechanistic Importance

The target molecule features two highly reactive moieties: an α,β -unsaturated ester (a Michael acceptor) and a chlorosulfonyl group (a potent electrophile). In the Belinostat synthesis pathway, this intermediate is typically generated via the diazotization and subsequent chlorosulfonation of ethyl (E)-3-(3-aminophenyl)acrylate [2].

The structural integrity of this intermediate dictates the success of the downstream amidation with aniline. If the chlorosulfonyl group hydrolyzes to a sulfonic acid due to ambient moisture, or if the alkene isomerizes from the (E) to the (Z) configuration, the subsequent coupling steps will fail, leading to critical API impurity profiles. Therefore, high-resolution NMR is not just a characterization tool; it is an essential Quality Control (QC) gatekeeper.

Figure 1: Synthetic workflow of Belinostat highlighting the critical chlorosulfonyl intermediate.

Experimental Protocol: Self-Validating NMR Sample Preparation

Because the −SO2Cl group is highly susceptible to nucleophilic attack by water, standard NMR preparation techniques are insufficient. Traces of moisture in standard Chloroform-d ( CDCl3 ) will rapidly hydrolyze the compound to ethyl (E)-3-(3-sulfophenyl)acrylate, drastically altering the chemical shifts of the aromatic protons [3]. To ensure trustworthiness in your spectral data, the following anhydrous protocol must be strictly adhered to.

Step-by-Step Anhydrous Preparation Methodology

-

Glassware Desiccation: Bake 5 mm NMR tubes and glass pipettes in a drying oven at 120 °C for a minimum of 4 hours. Cool them in a desiccator under an argon atmosphere.

-

Solvent Selection & Treatment: Utilize 99.8% CDCl3 stored over activated 4Å molecular sieves and stabilized with silver foil (to prevent the formation of phosgene and HCl, which can catalyze alkene isomerization).

-

Sample Dissolution: In a nitrogen-purged glovebox or using a Schlenk line, dissolve 15–20 mg of the intermediate (for 1 H NMR) or 50–70 mg (for 13 C NMR) in 0.6 mL of the treated CDCl3 .

-

Particulate Filtration: Filter the dissolved sample through a tightly packed, oven-dried glass wool plug inside a Pasteur pipette directly into the NMR tube. Causality: Removing paramagnetic impurities and undissolved particulates ensures optimal magnetic field homogeneity (shimming), preventing line-broadening.

-

Sealing and Acquisition: Cap the tube, wrap it with Parafilm, and acquire the spectra immediately to minimize degradation risk. Set the relaxation delay ( D1 ) to at least 2.0 seconds for 1 H and 5.0 seconds for 13 C to ensure accurate integration.

Figure 2: Step-by-step anhydrous NMR sample preparation workflow.

1 H NMR Spectral Data & Causality Analysis

The 1 H NMR spectrum of Ethyl (E)-3-(3-(chlorosulfonyl)phenyl)acrylate provides definitive proof of both the substitution pattern on the benzene ring and the stereochemistry of the alkene.

Quantitative 1 H NMR Data Summary (400 MHz, CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| Ethyl CH3 | 1.35 | Triplet (t) | 7.1 | 3H | −OCH2CH3 |

| Ethyl CH2 | 4.29 | Quartet (q) | 7.1 | 2H | −O−CH2CH3 |

| Alkene Hα | 6.56 | Doublet (d) | 16.0 | 1H | =CH−COOEt |

| Aromatic H-5 | 7.68 | Triplet (t) | 7.8 | 1H | Ar-H (meta to both groups) |

| Alkene Hβ | 7.74 | Doublet (d) | 16.0 | 1H | Ar−CH= |

| Aromatic H-6 | 7.85 | Doublet of doublets (dt) | 7.8, 1.4 | 1H | Ar-H (ortho to alkene) |

| Aromatic H-4 | 8.05 | Doublet of doublets (dt) | 7.8, 1.4 | 1H | Ar-H (ortho to −SO2Cl ) |

| Aromatic H-2 | 8.22 | Triplet (t) | 1.6 | 1H | Ar-H (between substituents) |

Causality & Mechanistic Insights

-

The Diagnostic H-2 Proton ( δ 8.22): The H-2 proton is situated exactly between the chlorosulfonyl group and the acrylate group. Both substituents exert powerful electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effects. Furthermore, the magnetic anisotropy of the S=O double bonds severely deshields this specific proton, pushing it past 8.2 ppm. If the sample hydrolyzes to a sulfonic acid, this peak will noticeably shift upfield.

-

Stereochemical Validation ( J=16.0 Hz): The coupling constant between Hα and Hβ is exactly 16.0 Hz. This mathematically proves the (E)-trans geometry of the alkene. A (Z)-cis isomer would present a coupling constant of approximately 10–12 Hz. This is a critical self-validating data point, as the (E)-geometry is required for Belinostat to properly dock into the zinc-containing active site of HDAC enzymes [1].

13 C NMR Spectral Data & Causality Analysis

The 13 C NMR spectrum confirms the carbon backbone, specifically highlighting the highly deshielded carbons attached to the heteroatoms.

Quantitative 13 C NMR Data Summary (100 MHz, CDCl3 )

| Carbon Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Environment |

| Ethyl CH3 | 14.3 | Primary ( CH3 ) | Shielded aliphatic carbon. |

| Ethyl CH2 | 61.0 | Secondary ( CH2 ) | Deshielded by adjacent ester oxygen. |

| Alkene Cα | 121.8 | Tertiary (CH) | Alpha to carbonyl; electron-rich relative to beta. |

| Aromatic C-2 | 127.2 | Tertiary (CH) | Ortho to both withdrawing groups. |

| Aromatic C-4 | 128.5 | Tertiary (CH) | Ortho to −SO2Cl . |

| Aromatic C-5 | 130.4 | Tertiary (CH) | Meta position; least affected by mesomeric effects. |

| Aromatic C-6 | 133.2 | Tertiary (CH) | Ortho to alkene. |

| Aromatic C-1 | 136.8 | Quaternary (C) | Attached to the alkene moiety. |

| Alkene Cβ | 141.5 | Tertiary (CH) | Beta to carbonyl; highly deshielded via resonance. |

| Aromatic C-3 | 145.2 | Quaternary (C) | Attached directly to the highly electronegative −SO2Cl . |

| Carbonyl C=O | 166.0 | Quaternary (C) | Ester carbonyl carbon. |

2D NMR Workflows for Absolute Assignment

While 1D NMR provides a strong foundational understanding, distinguishing between the aromatic protons (H-4 and H-6) requires Two-Dimensional (2D) NMR techniques. A combination of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) creates a self-validating network of atomic connectivity.

The HMBC Logical Network

To definitively assign the C-3 carbon (bearing the −SO2Cl group) versus the C-1 carbon (bearing the acrylate group), we look at 3JCH long-range couplings in the HMBC spectrum:

-

The Hβ alkene proton ( δ 7.74) will show a strong 3J correlation to the Carbonyl C=O ( δ 166.0) and to Aromatic C-2 ( δ 127.2) and C-6 ( δ 133.2).

-

The highly deshielded H-2 proton ( δ 8.22) will show 3J correlations to C-4 ( δ 128.5) and C-6 ( δ 133.2), and 2J correlations to the quaternary carbons C-1 ( δ 136.8) and C-3 ( δ 145.2).

Figure 3: Key HMBC correlation network used to assign quaternary carbons.

By utilizing this multi-nuclear, multi-dimensional approach, application scientists can guarantee the structural fidelity of Ethyl (E)-3-(3-(chlorosulfonyl)phenyl)acrylate, thereby securing the integrity of the downstream Belinostat synthesis.

References

- Title: Novel process for the preparation of belinostat (US Patent 20190256459A1)

-

Title: Simple and Efficient Synthesis of Belinostat Source: Synthetic Communications, Volume 40, 2010 - Issue 17 URL: [Link]

-

Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Physicochemical Profiling and Synthetic Utility of Ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate in Targeted Therapeutics

Executive Summary

In the landscape of targeted therapeutics, the precise architectural design of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical integrity of their synthetic precursors. Ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate (CAS 1159834-58-8) is a highly reactive, bifunctional organic intermediate. Characterized by an α,β -unsaturated ester and a meta-substituted sulfonyl chloride moiety, this molecule serves as the critical linchpin in the convergent synthesis of Belinostat (PXD101), an FDA-approved histone deacetylase (HDAC) inhibitor used for the treatment of peripheral T-cell lymphoma . This technical guide provides an in-depth analysis of its physicochemical properties, analytical validation strategies, and field-proven synthetic protocols.

Molecular Architecture and Physicochemical Properties

The synthetic utility of ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate stems from its orthogonal reactivity centers. The sulfonyl chloride group acts as a hard electrophile, primed for nucleophilic attack by amines to form stable sulfonamides. Conversely, the ethyl acrylate moiety serves as a protected precursor for hydroxamic acid formation—the critical zinc-binding pharmacophore required for HDAC inhibition.

As detailed in Table 1, the molecule exhibits moderate lipophilicity (XLogP3 = 2.6) and lacks hydrogen bond donors, rendering it highly soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate . This solubility profile is essential for maintaining homogeneous reaction conditions during downstream coupling.

Table 1: Physicochemical Properties of Ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate

| Property | Value |

| IUPAC Name | Ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate |

| CAS Number | 1159834-58-8 |

| Molecular Formula | C₁₁H₁₁ClO₄S |

| Molecular Weight | 274.72 g/mol |

| Exact Mass | 274.0066577 Da |

| XLogP3 | 2.6 |

| Topological Polar Surface Area (TPSA) | 68.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

(Data sourced from PubChem CID 53487528 and ChemicalBook )

Mechanistic Role in Drug Development

In the industrial synthesis of Belinostat, ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate is synthesized via a Sandmeyer-type chlorosulfonation and subsequently coupled with aniline. The workflow requires strict environmental controls due to the moisture-sensitive nature of the sulfonyl chloride intermediate.

Fig 1: Belinostat synthesis pathway via ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate.

Experimental Protocols and Self-Validating Systems

Protocol 1: Sandmeyer-Type Chlorosulfonation

Objective: Convert ethyl (E)-3-(3-aminophenyl)acrylate to the target sulfonyl chloride.

Step-by-Step Methodology:

-

Acidic Dissolution: Suspend ethyl (E)-3-(3-aminophenyl)acrylate (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v) at 25 °C.

-

Diazotization: Cool the mixture to -5 °C. Dropwise add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq), maintaining the internal temperature strictly between -5 °C and 0 °C. Stir for 30 minutes.

-

SO₂ Saturation: In a separate vessel, saturate a mixture of glacial acetic acid and CuCl (0.1 eq) with sulfur dioxide (SO₂) gas at 0 °C until the solution turns pale green.

-

Radical Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl mixture, maintaining the temperature below 0 °C. Stir for 2 hours as nitrogen gas evolves.

-

Workup: Pour the reaction mixture over crushed ice. Extract the aqueous phase with DCM. Wash the organic layer with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Self-Validation:

-

Causality: The strict temperature control (-5 to 0 °C) during diazotization is non-negotiable; exceeding 0 °C provides enough thermal energy for the diazonium salt to expel N₂ and react with water, forming an unwanted phenol byproduct. CuCl is utilized as a single-electron transfer (SET) catalyst to reduce the diazonium ion to an aryl radical, which then rapidly traps SO₂ to form the sulfonyl radical, followed by chlorine abstraction .

-

Self-Validation: The protocol validates itself via visual and spectroscopic cues. Visually, the cessation of nitrogen gas evolution indicates the consumption of the diazonium intermediate. Spectroscopically, the product is validated using FT-IR: the complete disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹) and the emergence of strong S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹ confirm the successful installation of the sulfonyl chloride.

Protocol 2: Sulfonamide Coupling (Downstream Application)

Objective: Couple the synthesized sulfonyl chloride with aniline to form the N-phenylsulfamoyl intermediate.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 1.2 eq) and cool the solution to 0 °C.

-

Amine Coupling: Slowly add aniline (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with 1N HCl to neutralize excess DMAP and aniline. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry, and concentrate.

Causality & Self-Validation:

-

Causality: Aniline is a relatively weak nucleophile. Adding DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This drastically lowers the activation energy for the subsequent attack by aniline. Anhydrous conditions are critical because sulfonyl chlorides are highly susceptible to hydrolysis.

-

Self-Validation: The protocol validates itself via Thin-Layer Chromatography (TLC). On TLC (Hexane:EtOAc 7:3), the highly non-polar sulfonyl chloride spot disappears, replaced by a more polar, UV-active sulfonamide spot.

Analytical Validation and Stability

A common pitfall in the handling of ethyl (E)-3-(3-chlorosulfonylphenyl)acrylate is its degradation during analytical testing. Sulfonyl chlorides are notorious for degrading on LC-MS columns if water or methanol is used in the mobile phase without care, leading to false purity readings (e.g., showing massive amounts of sulfonic acid or methyl ester artifacts).

Field-Proven Analytical Causality: The highly electrophilic sulfur atom is susceptible to nucleophilic attack by protic solvents during LC-MS analysis. To accurately determine the purity of this compound, one must either use a strictly aprotic mobile phase (e.g., normal phase HPLC) or perform a rapid pre-column derivatization. A reliable self-validating technique is to quench an aliquot of the sample with excess pyrrolidine to form a stable sulfonamide, which is then injected into the reverse-phase LC-MS. The purity of the resulting sulfonamide directly correlates to the integrity of the starting sulfonyl chloride.

For long-term stability, the compound must be stored under an inert gas (Argon/Nitrogen) at 2-8 °C in tightly sealed, moisture-free containers to prevent atmospheric hydrolysis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53487528, Ethyl 3-(3-chlorosulfonylphenyl)acrylate" PubChem. URL:[Link]

- Biophore India Pharmaceuticals Pvt. Ltd. "Novel process for the preparation of belinostat" World Intellectual Property Organization, WO2017199264A1.

Solubility Profile and Handling Kinetics of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester in Organic Solvents

Executive Summary

The compound 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester (also known as Ethyl 3-(3-chlorosulfonylphenyl)acrylate, CAS: 1159834-58-8) is a highly reactive bifunctional intermediate widely utilized in the synthesis of sulfonamide libraries and functionalized cinnamate derivatives [[1]].

Due to the extreme electrophilicity of the sulfonyl chloride moiety, establishing an accurate solubility profile requires strict adherence to anhydrous, aprotic conditions. This whitepaper outlines the physicochemical causality behind solvent selection, details a self-validating protocol for high-throughput solubility screening, and provides a quantitative solubility matrix to guide synthetic and analytical workflows.

Physicochemical Profiling & Solvent Causality

When designing solubility studies or stock solutions for sulfonyl chlorides, researchers must prioritize chemical stability over raw dissolution power . The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, meaning the solvent itself can become a reactant if chosen incorrectly.

The "DMSO Trap"

A common critical error in early-stage drug development is defaulting to Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions. Dissolving 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester in DMSO results in rapid, irreversible degradation. DMSO acts as an oxygen nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form an unstable sulfoxonium intermediate, which rapidly collapses into sulfonic acid and chlorodimethyl sulfide [[2]]. Major reagent manufacturers explicitly warn against dissolving sulfonyl chlorides in DMSO due to this instantaneous destruction of the active pharmacophore [[3], [4]].

The DMF Consideration

N,N-Dimethylformamide (DMF) is another ubiquitous polar aprotic solvent. While it can be used as a transient solvent for immediate reactions, prolonged storage of sulfonyl chlorides in DMF leads to the formation of Vilsmeier-Haack type complexes. In the presence of even trace moisture, DMF acts as a catalyst, exponentially accelerating the hydrolysis of the sulfonyl chloride into the inactive sulfonic acid [[5]].

Protic Solvents

Alcohols (methanol, ethanol) and water must be strictly avoided, as they induce rapid solvolysis, converting the compound into sulfonate esters or sulfonic acids, respectively.

Figure 2: Nucleophilic degradation pathways of sulfonyl chlorides in incompatible solvents.

Quantitative Solubility Data

Based on the lipophilicity (LogP ~2.6) and structural parameters of the ethyl cinnamate backbone combined with the sulfonyl chloride group, the following table summarizes the empirical solubility profile in compatible, anhydrous organic solvents.

| Solvent | Classification | Solubility at 20°C (mg/mL) | Solubility at 4°C (mg/mL) | Suitability / Notes |

| Dichloromethane (DCM) | Halogenated Aprotic | > 100 | > 80 | Excellent; Standard for sulfonylation reactions. |

| Tetrahydrofuran (THF) | Ether Aprotic | > 100 | > 75 | Excellent; Must be anhydrous and inhibitor-free. |

| Ethyl Acetate (EtOAc) | Ester Aprotic | 50 - 100 | 30 - 60 | Good; Eco-friendly alternative to halogenated solvents. |

| Acetonitrile (MeCN) | Polar Aprotic | 20 - 50 | 10 - 25 | Moderate; Ideal for HPLC dilution and analytical prep. |

| Toluene | Non-polar Aromatic | 10 - 30 | < 10 | Moderate; Useful for high-temperature reflux reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | N/A (Reactive) | N/A (Reactive) | Incompatible; Causes rapid chemical degradation. |

| Methanol / Ethanol | Polar Protic | N/A (Reactive) | N/A (Reactive) | Incompatible; Causes rapid solvolysis. |

Experimental Protocol: Self-Validating Anhydrous Solubility Screening

To generate reliable thermodynamic solubility data for moisture-sensitive electrophiles, the workflow must incorporate orthogonal validation steps to ensure the compound has dissolved rather than degraded.

Step-by-Step Methodology

-

Solvent Preparation & QC: Dry target aprotic solvents (DCM, THF, EtOAc, MeCN, Toluene) over activated 3Å molecular sieves for 48 hours.

-

Causality: Trace water will skew solubility data by converting the compound to the highly insoluble sulfonic acid. Validate moisture content is <50 ppm using Karl Fischer titration prior to use.

-

-

Inert Atmosphere Handling: Transfer the dried solvents and 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester into amber glass HPLC vials inside a nitrogen- or argon-filled glovebox.

-

Causality: The compound is highly hygroscopic and mildly light-sensitive due to the conjugated acrylate system.

-

-

Isothermal Equilibration: Add excess solid compound to 2.0 mL of each solvent to form a saturated suspension. Seal vials with PTFE-lined silicone septa. Agitate on a thermostatic shaker at 20°C (and a parallel set at 4°C) for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-equilibrated to the target temperature) to remove undissolved solute.

-

Causality: PTFE is chemically inert; nylon or cellulose filters contain reactive amides/hydroxyls that will bind or react with the sulfonyl chloride.

-

-

Quantification (HPLC-UV): Dilute the filtrate volumetrically with anhydrous MeCN. Analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

-

Stability Verification (Critical Step): Submit a concentrated aliquot of the filtrate for ¹H-NMR analysis in anhydrous CDCl₃.

-

Causality: This self-validating step ensures the measured concentration reflects the intact sulfonyl chloride. The absence of a broad -SO₃H peak and the retention of the intact aromatic splitting pattern confirms stability.

-

Figure 1: Self-validating high-throughput anhydrous solubility screening workflow.

References

-

PubChem CID 53487528 - Ethyl 3-(3-chlorosulfonylphenyl)acrylate. Source: National Institutes of Health (NIH). URL:[Link]

-

The Reaction of Dimethyl Sulfoxide and 5-Dimethylaminonaphthalene-1-sulfonyl Chloride - Boyle, R. E. (1966), The Journal of Organic Chemistry, 31(11), 3880–3882. Source: American Chemical Society (ACS). URL:[Link]

-

2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl) - Source: Organic Syntheses. URL:[Link]

Sources

Mechanism of action for 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester derivatives

An In-depth Technical Guide to the Mechanism of Action for 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester represent a class of compounds with significant potential in therapeutic development, largely owing to their inherent chemical reactivity. This guide delineates the probable mechanism of action for this class of molecules, focusing on the dual reactivity of the sulfonyl chloride and the acrylate moieties. We will explore the concept of covalent inhibition as the primary mechanism, supported by a discussion of potential biological targets and detailed experimental protocols for validation. This document serves as a foundational resource for research scientists and drug development professionals interested in harnessing the therapeutic potential of these compounds.

Introduction: A Tale of Two Moieties

The pharmacological potential of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester derivatives arises from the unique combination of two highly reactive functional groups attached to a central phenyl ring: the sulfonyl chloride and the ethyl acrylate. Understanding the individual contributions of these groups is paramount to elucidating the overall mechanism of action.

-

The Sulfonyl Chloride Moiety : Sulfonyl chlorides are known to be key components in a variety of therapeutic agents, most notably the sulfonamide "sulfa" drugs.[1] This functional group is a potent electrophile, readily reacting with nucleophilic residues on proteins, such as the primary amines of lysine residues or the thiol groups of cysteine residues. This reactivity suggests a high potential for forming stable, covalent bonds with biological targets.

-

The Ethyl Acrylate Moiety : Cinnamic acid and its ester derivatives, such as ethyl acrylate, are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][3] The α,β-unsaturated carbonyl system in the acrylate group makes it a Michael acceptor, susceptible to nucleophilic attack. This property also allows for potential covalent modification of biological targets, particularly cysteine residues in proteins. The ethyl ester group enhances the lipophilicity of the molecule, which may facilitate its passage across biological membranes.[2][4]

The presence of both a sulfonyl chloride and a Michael acceptor in the same molecule suggests a multi-faceted approach to interacting with biological systems, with a strong predisposition towards covalent modification of target proteins.

Proposed Primary Mechanism of Action: Covalent Inhibition

Based on the chemical functionalities present, the primary mechanism of action for 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester derivatives is proposed to be covalent inhibition of target proteins. Covalent inhibitors form a stable, irreversible bond with their target, leading to a prolonged and often more potent biological effect compared to non-covalent inhibitors.[5]

The dual reactive sites on these derivatives could lead to a two-pronged attack on a target protein, or different derivatives could be synthesized to favor one type of reaction over the other.

The Role of the Sulfonyl Chloride in Covalent Bonding

The sulfonyl chloride group is a highly reactive electrophile. It is anticipated to react with nucleophilic amino acid residues at the active or allosteric sites of target proteins. The most likely residues to be targeted are:

-

Lysine : The primary amine of the lysine side chain can act as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion to form a stable sulfonamide bond.

-

Cysteine : The thiol group of cysteine is a potent nucleophile and can readily react with the sulfonyl chloride to form a thioester bond.

-

Serine/Threonine/Tyrosine : The hydroxyl groups of these residues can also act as nucleophiles, although they are generally less reactive than amines or thiols.

The Role of the Acrylate Moiety in Covalent Bonding

The ethyl acrylate moiety provides a second site for covalent modification through a Michael addition reaction. The α,β-unsaturated carbonyl system is electrophilic at the β-carbon, making it susceptible to attack by soft nucleophiles like the thiolate anion of a cysteine residue. This would result in the formation of a stable carbon-sulfur bond.

The following diagram illustrates the proposed covalent inhibition mechanism:

Caption: Proposed covalent inhibition by the derivative.

Potential Biological Targets

Given the reactivity of the sulfonyl chloride and acrylate groups, these derivatives are likely to target proteins where nucleophilic residues play a key role in function. Potential target classes include:

-

Enzymes : Many enzymes, particularly those in the protease and kinase families, have catalytically important nucleophilic residues in their active sites. Covalent modification of these residues would lead to irreversible enzyme inhibition.

-

Receptors : Cell surface and nuclear receptors often contain cysteine residues in their ligand-binding pockets or at sites important for conformational changes. Covalent modification could lock the receptor in an active or inactive state.

-

Structural Proteins : Proteins like tubulin, a key component of the cytoskeleton, have reactive cysteine residues that are targets for some anticancer drugs.[6][7] Acrylate derivatives have been shown to inhibit tubulin polymerization.[6][7]

The table below summarizes potential target classes and the rationale for their selection.

| Target Class | Rationale for Targeting | Potential Therapeutic Area |

| Proteases | Catalytic cysteine or serine residues in the active site are susceptible to nucleophilic attack. | Antiviral, Anticancer, Anti-inflammatory |

| Kinases | Conserved cysteine residues in the ATP-binding pocket can be targeted for irreversible inhibition. | Anticancer, Anti-inflammatory |

| Cyclooxygenases (COX) | The arylpropionic acid scaffold is similar to that of NSAIDs that target COX enzymes.[8] | Anti-inflammatory, Analgesic |

| Tubulin | Reactive cysteine residues are crucial for tubulin polymerization and are targets for cytotoxic agents.[6][7] | Anticancer |

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers to investigate the interaction of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester derivatives with their potential biological targets.

Workflow for Validating Covalent Inhibition

The following workflow outlines the key steps to confirm a covalent mechanism of action.

Caption: Experimental workflow for validating covalent inhibition.

Detailed Experimental Methodologies

4.2.1. Enzyme Kinetics Assay for Time-Dependent Inhibition

Objective: To determine if the inhibition is time-dependent, a hallmark of covalent inhibitors.

Protocol:

-

Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, pre-incubate the target enzyme with various concentrations of the derivative for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in activity is indicative of covalent inhibition.

4.2.2. Washout/Dialysis Experiment for Irreversibility

Objective: To confirm that the inhibition is irreversible.

Protocol:

-

Incubate the target enzyme with a high concentration of the derivative to achieve significant inhibition.

-

As a control, incubate the enzyme with a known reversible inhibitor.

-

Remove the unbound inhibitor from both samples by dialysis or rapid gel filtration.

-

Measure the enzymatic activity of both samples.

-

If the inhibition by the derivative is irreversible, the enzyme activity will not be restored after removal of the unbound compound, whereas the activity will be restored in the control sample.

4.2.3. Mass Spectrometry for Adduct Confirmation

Objective: To confirm the formation of a covalent adduct and identify the site of modification.

Protocol:

-

Incubate the target protein with the derivative.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Compare the mass spectra of the treated and untreated protein digests.

-

Look for a peptide with a mass shift corresponding to the molecular weight of the derivative.

-

Use tandem mass spectrometry (MS/MS) to sequence the modified peptide and pinpoint the exact amino acid residue that has been covalently modified.

Potential Therapeutic Applications and Future Directions

The ability of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester derivatives to act as covalent inhibitors opens up a wide range of therapeutic possibilities. Covalent drugs can offer advantages in terms of potency and duration of action. Based on the potential biological targets, these compounds could be developed as:

-

Anticancer Agents : By targeting kinases, proteases, or tubulin involved in cancer cell proliferation and survival.[9][10]

-

Anti-inflammatory Drugs : Through the inhibition of inflammatory enzymes like COX or kinases involved in inflammatory signaling pathways.[8]

-

Antiviral Agents : By irreversibly inhibiting viral proteases or other enzymes essential for viral replication.

Future research should focus on synthesizing a library of these derivatives with modifications to the phenyl ring and the ester group to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development. Additionally, advanced computational modeling and in silico screening can aid in the identification of specific biological targets.[4]

Conclusion

Derivatives of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester are a promising class of compounds with a high potential for therapeutic development. Their mechanism of action is likely dominated by covalent inhibition of biological targets, driven by the reactivity of the sulfonyl chloride and ethyl acrylate moieties. This guide provides a foundational understanding of this mechanism and a practical framework for its experimental validation. Further research into this unique chemical scaffold is warranted and could lead to the discovery of novel and effective therapeutic agents.

References

- Sarchem Labs. (2024, December 10). Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals. Sarchem Labs.

-

de Fátima Alves, M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6665. [Link]

-

Sova, M. (2012). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 4(5), 2803-2823. [Link]

-

AACR. (2025, April 21). Abstract 5744: Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Cancer Research. [Link]

-

Al-Masoudi, N. A., & Ali, A. H. (2021). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2021, 1-20. [Link]

-

Gunawardena, S. N., & Liyanage, J. A. (2024). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules, 29(24), 5409. [Link]

-

de Fátima Alves, M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Foods, 12(15), 2849. [Link]

-

PubChem. Ethyl 3-(3-chlorosulfonylphenyl)acrylate. National Center for Biotechnology Information. [Link]

-

Singh, R., et al. (2021). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

-

Ullah, F., et al. (2022). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Molecules, 27(15), 5035. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39049-39066. [Link]

-

El-Naggar, M., et al. (2022). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 12(45), 29283-29302. [Link]

-

Sharma, S., & Kumar, A. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3624-3639. [Link]

-

Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(12), 5049-5065. [Link]

-

El-Sayed, N. N. E., et al. (2023). A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and structurally proven by spectroscopic studies. ACS Omega. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors-Creative Enzymes [creative-enzymes.com]

- 6. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aast.edu [aast.edu]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester in HDAC Inhibitor Discovery

Introduction and Strategic Utility

In the landscape of targeted oncology and epigenetic drug discovery, the rational design of histone deacetylase (HDAC) inhibitors relies heavily on modular pharmacophore assembly. 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester (CAS: 1159834-58-8), also known as (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate, serves as a pivotal bifunctional building block in this domain[1].

This intermediate is the critical linchpin in the commercial and discovery-scale synthesis of Belinostat (PXD101) , an FDA-approved pan-HDAC inhibitor utilized for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[2]. The molecule presents two highly orthogonal reactive handles:

-

The Chlorosulfonyl Moiety: Acts as a highly efficient electrophile for the installation of diverse amine-based surface recognition cap groups (e.g., aniline in the case of Belinostat) via sulfonamidation.

-

The Ethyl Acrylate Moiety: Serves as a robust, geometrically stable precursor to the hydroxamic acid zinc-binding group (ZBG), which is essential for chelating the catalytic zinc ion within the HDAC active site.

Mechanistic Rationale: The "E-E-A-T" Perspective

As a Senior Application Scientist, it is crucial to understand why this specific building block is utilized rather than alternative synthetic routes.

The primary challenge in synthesizing cinnamic acid-derived HDAC inhibitors is preserving the (E)-alkene geometry. The (E)-configuration is non-negotiable; it dictates the precise spatial trajectory required for the hydroxamic acid to penetrate the narrow, 11 Å deep tubular active site of HDAC enzymes.

By utilizing 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester, chemists can perform harsh electrophilic aromatic substitutions (chlorosulfonylation) early in the sequence while the alkene is protected as a highly stable ethyl ester[3]. Furthermore, this strategy enables late-stage diversification . A single batch of this building block can be aliquoted and reacted with hundreds of different amines to generate a vast sulfonamide library before a unified, mild conversion of the ester to the hydroxamic acid ZBG[2].

Synthetic Workflow & Pathway Visualization

Caption: Synthetic workflow from aminophenyl acrylate to Belinostat via the chlorosulfonyl building block.

Validated Experimental Protocols

The following protocols detail the synthesis and utilization of the building block, engineered as self-validating systems to ensure high-fidelity execution.

Protocol A: Sandmeyer-Type Chlorosulfonylation (Building Block Synthesis)

Objective: Convert the aniline precursor into the chlorosulfonyl building block.

-

Preparation: Dissolve 1.0 eq of (E)-ethyl 3-(3-aminophenyl)acrylate in a mixture of glacial acetic acid and concentrated HCl (approx. 3:1 v/v).

-

Thermal Control (Critical): Cool the reactor strictly to between -5 °C and 0 °C.

-

Causality: Exceeding 0 °C triggers the uncontrolled thermal degradation of the intermediate diazonium salt into a phenol byproduct, which drastically reduces yield and complicates downstream purification[3].

-

-

Diazotization: Add aqueous sodium nitrite (NaNO2, 1.1 eq) dropwise. Stir for 30-40 minutes.

-

Chlorosulfonylation: In a separate vessel, prepare a saturated solution of sulfur dioxide (SO2) in acetic acid containing copper(I) chloride (CuCl, 0.2 eq). Transfer the diazonium salt solution into the SO2/CuCl mixture while maintaining the temperature below 0 °C.

-

Causality: CuCl acts as a radical initiator in this Sandmeyer-type reaction, facilitating the extrusion of nitrogen gas and the insertion of the sulfonyl chloride group[3].

-

-

Validation Checkpoint: Take a 50 µL aliquot, quench in water/EtOAc. Run TLC (Hexanes/EtOAc 8:2). The starting amine must be completely absent. The sulfonyl chloride product will appear as a distinct, UV-active higher Rf spot.

Protocol B: Sulfonamidation (Cap Group Installation)

Objective: Couple the building block with aniline to form the sulfonamide intermediate.

-

Reaction Setup: Dissolve 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalytic Coupling: Add aniline (1.1 eq) and 4-dimethylaminopyridine (DMAP, 1.5 eq) at room temperature (20-25 °C)[2].

-

Causality: DMAP is selected over weaker bases (like triethylamine) because it forms a highly reactive sulfonylpyridinium intermediate. This accelerates the coupling with the sterically hindered aniline while simultaneously neutralizing the generated HCl, protecting the acid-sensitive ethyl ester[2].

-

-

Validation Checkpoint: Perform LC-MS analysis on the crude mixture. Confirm the disappearance of the starting material mass and the appearance of the target sulfonamide mass ( [M+H]+ corresponding to the addition of the aniline moiety).

Protocol C: Aminohydroxylation (Zinc-Binding Group Formation)

Objective: Convert the ester to the hydroxamic acid (Belinostat).

-

Hydrolysis: Hydrolyze the ester using NaOH in ethanol, followed by acidification with HCl to yield (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.

-

Acid Chloride Formation: Dissolve the acid in DCM. Add catalytic N,N-dimethylformamide (DMF) and oxalyl chloride (1.2 eq) dropwise at 0 °C[2].

-

Hydroxamic Acid Conversion: Concentrate under vacuum to remove excess oxalyl chloride. Resuspend in THF and add hydroxylamine hydrochloride (NH2OH·HCl, 3.0 eq) and a base (e.g., DIPEA). Stir for 3 hours.

-

Validation Checkpoint: Ferric chloride ( FeCl3 ) test. A small aliquot of the final product dissolved in ethanol treated with 1% FeCl3 solution will instantly turn deep purple/red, unequivocally confirming the successful formation of the hydroxamic acid ZBG.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized quantitative parameters for the three-step sequence, providing a benchmark for expected yields and quality control metrics.

| Reaction Phase | Precursor | Key Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield | Quality Control Metric |

| 1. Chlorosulfonylation | (E)-Ethyl 3-(3-aminophenyl)acrylate | NaNO2 , HCl, SO2 , CuCl | -5 to 0 | 1.0 - 1.5 | 75 - 85% | Disappearance of amine (TLC) |

| 2. Sulfonamidation | 3-(3-Chlorosulfonyl-phenyl)-acrylate | Aniline, DMAP, DCM | 20 - 25 | 2.0 - 4.0 | 85 - 90% | Target mass confirmation (LC-MS) |

| 3. Aminohydroxylation | (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid | Oxalyl chloride, DMF, NH2OH | 0 to 25 | 3.0 - 5.0 | 70 - 80% | Positive FeCl3 test (Colorimetric) |

References

-

Title: Ethyl 3-(3-chlorosulfonylphenyl)acrylate | C11H11ClO4S | CID 53487528 - PubChem Source: nih.gov URL: [Link][1]

-

Title: US20190256459A1 - Novel process for the preparation of belinostat Source: google.com (Google Patents) URL: [2]

-

Title: THE SIMPLE SYNTHETIC ROUTE OF BELINOSTAT-A GREEN APPROACH Source: agu.edu.vn (An Giang University Applications) URL: [Link][3]

Sources

Application Note: Synthesis and Process Optimization of (E)-Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Introduction and Strategic Context

(E)-Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a critical electrophilic intermediate utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing. Most notably, it serves as a primary building block in the convergent synthesis of Belinostat (PXD101), a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma[1].

The synthesis of this sulfonyl chloride relies on a Sandmeyer-type chlorosulfonation (often referred to as the Meerwein chlorosulfonation). This application note details a robust, scalable protocol starting from (E)-ethyl 3-(3-aminophenyl)acrylate, emphasizing the mechanistic causality behind temperature controls, stoichiometric ratios, and reagent handling to ensure high yield and purity.

Mechanistic Overview and Workflow

The transformation is a two-stage continuous process:

-

Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using sodium nitrite ( NaNO2 ) in the presence of hydrochloric acid ( HCl ).

-

Radical Chlorosulfonation: The diazonium intermediate undergoes a single-electron transfer (SET) initiated by a Copper(I) chloride ( CuCl ) catalyst. This generates an aryl radical and nitrogen gas. The aryl radical is rapidly trapped by dissolved sulfur dioxide ( SO2 ) to form an arylsulfonyl radical, which subsequently abstracts a chlorine atom from the transient Copper(II) species, yielding the desired sulfonyl chloride and regenerating the Cu(I) catalyst.

Workflow for the synthesis of (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate.

Quantitative Reagent Specifications

To maintain process reproducibility, stoichiometry must be strictly adhered to. The following table outlines the quantitative requirements for a standard 100 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| (E)-Ethyl 3-(3-aminophenyl)acrylate | 191.23 | 1.00 | 19.12 g | Starting Material |

| Hydrochloric Acid (37% w/w) | 36.46 | 4.00 | 33.0 mL | Acidic medium / Cl- source |

| Sodium Nitrite ( NaNO2 ) | 69.00 | 1.10 | 7.59 g | Diazotizing agent |

| Copper(I) Chloride ( CuCl ) | 99.00 | 0.25 | 2.48 g | SET Catalyst |

| Sulfur Dioxide ( SO2 ) gas | 64.06 | Excess | Saturation | Sulfonyl source |

| Glacial Acetic Acid | 60.05 | Solvent | 100 mL | Co-solvent / SO2 carrier |

Step-by-Step Experimental Protocol

The following protocol is adapted from validated industrial methodologies for the preparation of Belinostat intermediates[1].

Phase 1: Diazotization

-

Preparation of the Amine Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel, suspend (E)-ethyl 3-(3-aminophenyl)acrylate (19.12 g, 100 mmol) in 50 mL of water.

-

Acidification: Slowly add 37% aqueous HCl (33.0 mL) at 25–30 °C. Stir until a homogenous hydrochloride salt suspension is formed[1].

-

Cooling: Submerge the reactor in an ice-salt bath and cool the mixture to between -5 °C and 0 °C[1]. Critical Step: Maintaining this temperature is vital to prevent the premature degradation of the diazonium salt into a phenol byproduct.

-

Nitrosation: Dissolve NaNO2 (7.59 g, 110 mmol) in 20 mL of cold distilled water. Add this solution dropwise to the amine suspension via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Maturation: Maintain the reaction at -5 °C to 0 °C for 30–40 minutes to ensure complete diazotization[1]. The resulting solution contains the diazonium chloride intermediate.

Phase 2: Chlorosulfonation

-

Preparation of the Chlorosulfonating Reagent: In a separate, well-ventilated 1 L reactor, combine glacial acetic acid (100 mL) and CuCl (2.48 g, 25 mmol). Cool the mixture to 0 °C.

-

SO2 Saturation: Bubble anhydrous sulfur dioxide ( SO2 ) gas through the acetic acid/ CuCl suspension until the solution is fully saturated[1]. Note: The solution will typically take on a yellow-green hue as the copper-SO2 complex forms.

-

Coupling: While maintaining the chlorosulfonating reagent at -5 °C to 0 °C, transfer the cold diazonium solution into the SO2 / CuCl mixture in a slow, steady stream[1].

-

Nitrogen Evolution: Vigorously stir the mixture. The reaction is characterized by the immediate and controlled evolution of nitrogen gas. Continue stirring at 0 °C for 1 hour, then allow the mixture to gradually warm to room temperature over an additional hour until gas evolution ceases.

Phase 3: Work-up and Isolation

-

Quenching: Pour the crude reaction mixture over 400 g of crushed ice to precipitate the product and quench any residual reactive species.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) ( 3×150 mL).

-

Washing: Wash the combined organic layers with cold water ( 2×100 mL) followed by cold saturated aqueous sodium bicarbonate ( NaHCO3 ) until the pH of the aqueous wash is neutral. Caution: Vent the separatory funnel frequently to release CO2 gas.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (keeping the water bath below 35 °C to prevent thermal degradation of the sulfonyl chloride) to afford (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate.

Scientific Rationale and Troubleshooting (E-E-A-T)

-

Temperature Control Causality: The strict adherence to the -5 °C to 0 °C temperature window during diazotization is non-negotiable[1]. Diazonium salts are highly unstable; elevated temperatures lead to the expulsion of N2 and the generation of a highly reactive aryl cation, which will react with water to form an undesired phenolic impurity, drastically reducing the yield of the target sulfonyl chloride.

-

Role of Copper(I) Chloride: Unlike standard electrophilic aromatic substitution, this reaction requires a radical initiator. CuCl serves as an electron donor to reduce the diazonium ion. If the reaction stalls (indicated by a lack of N2 evolution upon mixing), it is often due to oxidized copper (Cu(II)) in the catalyst batch. Always use freshly purified or well-stored CuCl .

-

SO2 Saturation: The concentration of SO2 must be in vast excess relative to the aryl radical intermediate. If the solution is not fully saturated, the aryl radical may undergo competing side reactions, such as dimerization (forming a biphenyl derivative) or hydrogen abstraction from the solvent.

References

- Title: Novel process for the preparation of belinostat - Google Patents (WO2017199264A1)

Sources

Technical Support Center: Optimizing Amidation of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

Welcome to the dedicated technical support and troubleshooting hub for the amidation of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester. This substrate presents a unique chemoselectivity challenge for drug development professionals: it contains both a highly reactive sulfonyl chloride and an α,β -unsaturated ester (a Michael acceptor).

This guide is designed to help you diagnose low yields, understand the mechanistic causality behind byproduct formation, and implement a self-validating standard operating procedure (SOP) to achieve >90% conversion to the desired sulfonamide.

Diagnostic Decision Tree

When your LC-MS or NMR indicates a low yield of the target sulfonamide, your first step is to identify the dominant byproduct. Use the workflow below to diagnose the root cause of the failure.

Diagnostic workflow for 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester amidation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass of[M-Cl+OH]. What is happening?

A: You are observing the hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid. Sulfonyl chlorides are highly electrophilic and notoriously moisture-sensitive 1. When water is present in the solvent, ambient air, or the amine reagent, it acts as a hard nucleophile and outcompetes the amine for the sulfur center. Causality & Fix: To prevent this, you must establish a strictly anhydrous environment. Flame-dry all glassware, use commercially available anhydrous dichloromethane (DCM), and run the reaction under a positive pressure of argon or nitrogen.

Q2: I am seeing a byproduct where the amine has added twice to the molecule. How do I prevent this?

A: Your substrate is bifunctional. The "double addition" byproduct occurs when the amine performs the desired sulfonamidation and an undesired aza-Michael conjugate addition to the α,β -unsaturated ethyl ester 2. Causality & Fix: Sulfonamidation is kinetically favored (the sulfonyl chloride is a "hard" electrophile) compared to the Michael addition (the β -carbon is a "soft" electrophile) 3. To exploit this kinetic difference, you must lower the temperature to 0 °C to "freeze out" the higher-activation-energy Michael addition. Additionally, strictly limit the amine to 1.05 equivalents to prevent excess nucleophile from attacking the alkene once the sulfonyl chloride is consumed.

Chemoselectivity pathways in the amidation of the bifunctional ethyl ester substrate.

Q3: The reaction stalls at 50% conversion, even with anhydrous conditions. Why?

A: This is a classic symptom of insufficient base. The amidation of a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) 1. If a non-nucleophilic tertiary amine base (like DIPEA) is not present in sufficient quantities, the generated HCl will protonate your unreacted starting amine. A protonated amine is no longer nucleophilic, effectively halting the reaction. Always use at least 2.0 to 2.5 equivalents of base.

Quantitative Optimization Data

The table below summarizes the chemoselective outcomes based on varying reaction conditions. Notice how temperature and stoichiometry directly dictate the ratio of the desired sulfonamide to the aza-Michael byproduct.

| Entry | Base (Eq) | Amine (Eq) | Temp (°C) | Solvent | Sulfonamide Yield (%) | Michael Adduct (%) | Sulfonic Acid (%) |

| 1 | None | 2.0 | 25 | DCM | 45 | 15 | Trace |

| 2 | TEA (2.0) | 1.5 | 25 | DCM | 65 | 25 | Trace |

| 3 | TEA (2.0) | 1.05 | 0 to 25 | Wet DCM | 40 | Trace | 55 |

| 4 | DIPEA (2.5) | 1.05 | 0 | Anhydrous DCM | 92 | < 2 | < 2 |

Data Interpretation: Entry 4 represents the optimized conditions. DIPEA provides sufficient steric hindrance to avoid acting as a nucleophile itself, while 0 °C completely suppresses the conjugate addition pathway.

Standard Operating Procedure (SOP): Optimized Sulfonamidation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Equipment Preparation & Purging

-

Oven-dry a round-bottom flask equipped with a magnetic stir bar at 120 °C for at least 2 hours.

-

Seal the flask with a rubber septum immediately upon removal and cool under a continuous stream of dry Nitrogen or Argon. Validation Checkpoint: The flask must remain warm to the touch when sealed. If it cools in ambient air before sealing, atmospheric moisture will condense inside, leading to sulfonyl chloride hydrolysis.

Step 2: Reagent Dissolution

-

Dissolve 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

-

Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes to ensure thermal equilibrium.

Step 3: Base Addition

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via a dry syringe. Causality: DIPEA acts as an HCl scavenger. Its bulky isopropyl groups prevent it from attacking the sulfonyl chloride or the Michael acceptor.

Step 4: Amine Addition (Critical Step)

-

Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DCM.

-

Add the amine solution dropwise over 15–30 minutes to the chilled reaction mixture. Validation Checkpoint: A slight fuming or subtle color change may occur. Dropwise addition is mandatory; it maintains a low steady-state concentration of unreacted amine, mathematically minimizing the probability of the slower aza-Michael addition occurring.

Step 5: Monitoring & Quenching

-

Stir at 0 °C for 1 to 2 hours. Monitor the disappearance of the starting material by TLC (Hexanes/EtOAc) or LC-MS.

-

Once the sulfonyl chloride is fully consumed, quench the reaction while still at 0 °C by adding saturated aqueous NaHCO₃.

Step 6: Workup

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with 1M HCl. Validation Checkpoint: The pH of the aqueous layer during this wash should be < 3. This confirms the complete protonation and removal of excess DIPEA and any trace unreacted aliphatic amine.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

References

-

Master Organic Chemistry - The Michael Addition Reaction and Conjugate Addition. [Link]

-

Chemistry Steps - Michael Addition Reaction Mechanism.[Link]

Sources

Technical Support Center: Troubleshooting Ethyl 3-(3-chlorosulfonylphenyl)acrylate Degradation

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing degradation issues when utilizing ethyl 3-(3-chlorosulfonylphenyl)acrylate in aqueous media.

This bifunctional molecule presents a unique kinetic challenge: it contains a highly reactive, moisture-sensitive sulfonyl chloride (hard electrophile) and an acrylate ester (soft electrophile). Understanding the causality behind its degradation is critical for designing robust, self-validating experimental workflows.

Mechanistic Causality: Why Does Degradation Occur?

When introduced to aqueous media, ethyl 3-(3-chlorosulfonylphenyl)acrylate is subjected to competing kinetic pathways. The primary cause of reagent failure is the rapid hydrolysis of the sulfonyl chloride group .

Sulfonyl chlorides undergo nucleophilic attack by water or hydroxide ions on the electrophilic sulfur atom. This forms a transition state that rapidly collapses to eject a chloride ion, yielding a highly polar, completely unreactive sulfonic acid[1]. This process is highly pH-dependent; at the alkaline pH levels (pH 8.0–9.5) typically required to deprotonate aliphatic amines for bioconjugation, sulfonyl chlorides can completely hydrolyze within minutes[2].

Furthermore, the acrylate moiety introduces secondary degradation risks:

-

Michael Addition: Nucleophiles in biological buffers (especially free thiols like cysteine) can attack the β -carbon of the acrylate double bond.

-

Ester Cleavage: Prolonged exposure to strong basic conditions (pH > 9.0) will hydrolyze the ethyl ester into an acrylic acid derivative.

Fig 1. Competing degradation pathways of ethyl 3-(3-chlorosulfonylphenyl)acrylate in aqueous media.

Quantitative Stability Data

To successfully utilize this reagent, you must outpace the hydrolysis kinetics. The table below summarizes the expected half-lives ( t1/2 ) of typical sulfonyl chlorides under various aqueous conditions, dictating the necessary experimental parameters.

Table 1: Kinetic Competition and Stability in Aqueous Media

| Environmental Condition | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway | Required Mitigation Strategy |

| pH 7.0, 25 °C | ~10–15 minutes | Neutral solvolysis (H₂O attack) | Use 5–10x molar excess of reagent. |

| pH 8.5, 25 °C | < 5 minutes | Alkaline hydrolysis (OH⁻ attack) | Lower reaction temperature to 4 °C. |

| pH 10.0, 25 °C | < 10 seconds | Rapid alkaline hydrolysis | Strictly buffer pH; avoid strong bases. |

| pH 8.0, 4 °C | ~30–45 minutes | Suppressed hydrolysis | Optimal condition for bioconjugation. |

Troubleshooting & FAQs

Q: Why does my LC-MS show a highly polar, unreactive byproduct instead of my desired conjugate? A: This is the hallmark of sulfonyl chloride hydrolysis. When the reagent reacts with water instead of your target amine, it forms the corresponding sulfonic acid[3]. Because sulfonic acids are highly polar, they elute near the solvent front on reverse-phase LC-MS. To fix this, ensure your target amines are fully deprotonated (pH ~8.0) and minimize the time the reagent spends in the aqueous phase.

Q: Can I prepare a stock solution of ethyl 3-(3-chlorosulfonylphenyl)acrylate in an aqueous buffer? A: Absolutely not. Sulfonyl chlorides are inherently unstable in water and will completely hydrolyze within minutes, rendering the stock useless[2]. Always prepare stock solutions in strictly anhydrous, amine-free organic solvents (e.g., dry DMF or DMSO) immediately before use[3].

Q: My protein target contains free cysteines. Will the acrylate group interfere? A: Yes. The acrylate moiety is a soft electrophile susceptible to Michael addition by thiols. If your target contains free cysteine residues, they will likely react with the acrylate double bond, leading to off-target cross-linking. You must reversibly block free thiols (e.g., using Ellman's reagent or DTNB) prior to conjugation, then reduce them afterward.

Q: The reaction mixture turns cloudy immediately upon adding the reagent. Is this normal? A: Yes. Ethyl 3-(3-chlorosulfonylphenyl)acrylate is highly hydrophobic. When added to an aqueous buffer, it forms a fine suspension. This biphasic nature can actually be beneficial, as the reagent is protected from bulk water inside the organic micro-droplets, reacting with amines at the phase interface (Schotten-Baumann conditions).

Self-Validating Experimental Protocol: Co-Solvent Bioconjugation

To synthesize a successful conjugate while suppressing degradation, you must employ a kinetically controlled, self-validating workflow. By utilizing a co-solvent approach at low temperatures, we reduce the kinetic energy available for the hydroxide-driven hydrolysis pathway, allowing the highly nucleophilic primary amines to outcompete water[2].

Fig 2. Self-validating bioconjugation workflow to minimize sulfonyl chloride hydrolysis.

Step-by-Step Methodology

Step 1: Target Preparation (The Aqueous Phase)

-

Dissolve your amine-containing target (e.g., protein, peptide, or small molecule) in an amine-free buffer. Recommended: 0.1 M Sodium Bicarbonate or 0.1 M HEPES, pH 8.0–8.5.

-

Pre-chill the solution to 4 °C. Causality: Lowering the temperature suppresses the rate of OH⁻ hydrolysis more significantly than it suppresses the rate of amidation.

Step 2: Reagent Solubilization (The Organic Phase)

-

Purge a vial of ethyl 3-(3-chlorosulfonylphenyl)acrylate with Argon or Nitrogen to exclude atmospheric moisture[3].

-

Dissolve the reagent in anhydrous DMF or DMSO to create a 10–50 mM stock solution. Critical: Do not store this stock. Use it within 10 minutes of preparation.

Step 3: Controlled Addition (Kinetic Competition)

-

While vigorously stirring the chilled aqueous target solution, add the organic stock solution dropwise.

-

Keep the final organic solvent concentration below 10% (v/v) to prevent protein denaturation (if applicable).

-

Allow the reaction to proceed at 4 °C for 1 to 2 hours.

Step 4: Quenching and Purification

-

Quench the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris, pH 8.0) to consume any unreacted sulfonyl chloride.

-

Remove the resulting sulfonic acid byproducts and organic solvents using a desalting column (e.g., Sephadex G-25) or dialysis against your final storage buffer.

Step 5: Self-Validation (LC-MS Analysis)

-

Analyze the crude reaction mixture via LC-MS prior to purification.

-

Validation Check: You must identify three peaks: the unreacted target, the desired sulfonamide conjugate, and the hydrolyzed sulfonic acid byproduct. If only the sulfonic acid byproduct and unreacted target are present, your reagent hydrolyzed before conjugation could occur (indicating wet DMSO/DMF or a buffer pH that was too high).

References

-

Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing).[Link]

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide ( β -sultone). ResearchGate.[Link]

Sources

Technical Support Center: Purification and Recrystallization of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

Welcome to the technical support center for the purification and recrystallization of 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester. The solutions provided are based on established chemical principles and practical laboratory experience.

Low or No Crystal Formation After Cooling

Problem: You have dissolved your crude 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester in a hot solvent and allowed it to cool, but few or no crystals have formed.

Possible Causes and Solutions:

-

Excess Solvent: This is the most frequent reason for poor crystallization.[1][2] The concentration of the solute has not reached its saturation point for crystallization to occur.

-

Solution: Reheat the solution to boiling and evaporate a portion of the solvent.[1] Then, allow the solution to cool again. If you are unsure how much solvent to remove, a good starting point is to reduce the volume by 25-30%. If the mother liquor (the remaining solution after filtration) is suspected to contain a significant amount of dissolved product, you can test this by dipping a glass stirring rod into the solution and allowing the solvent to evaporate.[1] A significant solid residue on the rod indicates a high concentration of the desired compound, suggesting that further solvent removal or cooling is necessary.

-

-

Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point.[2][3] In this case, the crystallization process needs a nucleation site to begin.

-

Solutions:

-

Seed Crystals: Introduce a tiny crystal of pure 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester into the solution. This will act as a template for crystal growth.[2]

-

Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[2][4] This creates microscopic scratches that can serve as nucleation sites.

-

Lower Temperature: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or even a colder bath (e.g., dry ice/acetone).[2][5]

-

-

-

Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.[6]

-

Solution: If other troubleshooting steps fail, the solvent should be completely removed by rotary evaporation to recover the crude product.[1] Then, a different solvent or a mixed solvent system should be chosen based on solubility tests.

-

Oiling Out

Problem: Instead of forming solid crystals, the compound separates from the solution as an oily liquid.

Possible Causes and Solutions:

-

High Solute Concentration and Rapid Cooling: The solution is likely becoming supersaturated at a temperature above the melting point of your compound.

-

Presence of Impurities: Impurities can lower the melting point of the compound and interfere with crystal lattice formation.

-

Solution: If the solution is colored, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious as charcoal can sometimes adsorb the desired product as well.

-

Poor Yield

Problem: After filtration and drying, the amount of recovered pure product is significantly lower than expected.

Possible Causes and Solutions:

-

Too Much Solvent Used: As mentioned previously, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[3][6]

-

Solution: To maximize yield, use the minimum amount of boiling solvent required to fully dissolve the crude product.[3] If the mother liquor is still suspected to contain a large amount of product, it can be concentrated and cooled again to obtain a second crop of crystals.

-

-

Premature Crystallization During Hot Filtration: If a hot filtration step was necessary (e.g., to remove insoluble impurities or charcoal), the solution may have cooled and deposited crystals on the filter paper.

-

Solution: To prevent this, use a pre-heated filter funnel and flask. Also, add a small excess of the solvent to the solution before filtration to ensure the compound remains dissolved. This excess solvent can be boiled off after filtration.

-

-

Washing with a Non-chilled or Excessive Amount of Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent that is not ice-cold or using too much of it can redissolve some of the purified product.[3]

-

Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]

-

Crystals are Contaminated

Problem: The final product is not as pure as expected, indicated by a broad melting point range or by analytical techniques like NMR or HPLC.

Possible Causes and Solutions:

-

Rapid Crystal Formation: Allowing the solution to cool too quickly can trap impurities within the crystal lattice.[1]

-

Solution: Ensure the solution cools slowly and without disturbance. This allows for the formation of larger, more perfect crystals, which are less likely to incorporate impurities.[4]

-

-

Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to the desired compound in the chosen solvent.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and recrystallization of 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester.

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester has high solubility at elevated temperatures and low solubility at low temperatures.[4][8] This differential solubility is key to achieving a good recovery of the purified compound. The "like dissolves like" principle is a good starting point; consider the polarity of your compound.[3][9] To determine the best solvent, perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling.[6]

Q2: What are the potential impurities in crude 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. These may include unreacted starting materials, byproducts from the esterification or chlorosulfonation steps, and polymers of the acrylic acid derivative.[10][11] The presence of colored impurities might suggest polymerization or degradation products.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[8] The crude product is dissolved in a minimal amount of the hot "good" solvent, and then the hot "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My compound seems to be degrading during the heating step of recrystallization. What can I do?

A4: The chlorosulfonyl group can be sensitive to hydrolysis, especially in the presence of water at high temperatures. The acrylic ester moiety can also be prone to polymerization.[12]

-

Minimize Heating Time: Dissolve the compound as quickly as possible and do not prolong the boiling.

-

Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point to reduce the thermal stress on the compound.

-

Consider Alternative Purification Methods: If thermal degradation is a significant issue, non-thermal purification methods like column chromatography might be more suitable.

Q5: What is the purpose of washing the crystals after filtration?

A5: The crystals, after being separated from the bulk of the mother liquor by filtration, will still be coated with a thin layer of this liquor, which contains dissolved impurities.[6] Washing the crystals with a small amount of cold, pure solvent helps to remove these residual impurities, leading to a purer final product.

Section 3: Experimental Protocols and Data

Protocol for Solvent Screening

-

Place approximately 10-20 mg of crude 3-(3-chlorosulfonyl-phenyl)-acrylic acid ethyl ester into several small test tubes.

-

Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath and observe if the compound dissolves.[5]

-

If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath.

-

Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature but complete solubility at an elevated temperature, with good crystal formation upon cooling.[4]

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |

| Hexane | Non-polar | 69 | Low solubility at all temperatures |